molecular formula C26H26N2O4S B6586999 N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 1251553-26-0

N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6586999
CAS No.: 1251553-26-0
M. Wt: 462.6 g/mol
InChI Key: AVSDSFDDZTYUEG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide core. The sulfonamide nitrogen is substituted with two distinct groups: a 4-methoxyphenyl ring and a [5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl moiety. Such structural attributes are common in bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic recognition elements .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-18-8-14-24(15-9-18)33(29,30)28(22-10-12-23(31-4)13-11-22)17-25-20(3)32-26(27-25)21-7-5-6-19(2)16-21/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSDSFDDZTYUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

  • Sulfonamide group : Known for its antibacterial properties.
  • Oxazole ring : Associated with various biological activities including anti-inflammatory and anticancer effects.
  • Methoxy and methyl substituents : These groups may enhance lipid solubility and influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in cancer therapy and antimicrobial applications. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures to this compound show significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via mitochondrial pathway
U-937 (Monocytic Leukemia)0.75Cell cycle arrest and apoptosis induction
PANC-1 (Pancreatic Cancer)2.41Inhibition of proliferation through apoptosis

These findings suggest that the compound may act as a potent anticancer agent by inducing programmed cell death in malignant cells .

Antimicrobial Properties

In addition to its anticancer potential, the compound has also shown promise as an antimicrobial agent. A study evaluating similar sulfonamide derivatives reported effective inhibition against various bacterial strains, indicating a broad-spectrum antimicrobial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus0.5 µg/mLBactericidal
Escherichia coli1.0 µg/mLBacteriostatic

These results highlight the dual role of the compound in potentially treating infections alongside cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Induction of Apoptosis : Evidence suggests that the compound activates intrinsic apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in cancerous cells, thereby inhibiting their proliferation.

Case Studies

Several case studies have investigated the efficacy of related compounds in clinical settings:

  • Study on Breast Cancer Cells : A recent investigation into structurally similar oxazole derivatives revealed significant cytotoxicity against MCF-7 cells, with flow cytometry confirming apoptosis as the primary mode of action .
  • Antimicrobial Efficacy Study : Another study highlighted the effectiveness of sulfonamide derivatives against multi-drug resistant strains of Staphylococcus aureus, showcasing their potential in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide has been studied for its efficacy against various bacterial strains. The presence of the oxazole ring enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The structural features, particularly the sulfonamide group and the oxazole moiety, are believed to contribute to its ability to interfere with cancer cell proliferation. Research is ongoing to elucidate its mechanism of action and therapeutic potential in treating specific cancer types.

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of carbonic anhydrase and other sulfonamide-sensitive enzymes. This property can be exploited in developing treatments for conditions such as glaucoma and certain types of edema.

Materials Science Applications

1. Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is suitable for formulating advanced coatings and adhesives. Its incorporation into formulations can improve durability and resistance to environmental factors.

Research Tool Applications

1. Chemical Probes

The compound serves as a valuable chemical probe in biological research. Its ability to selectively inhibit specific enzymes makes it useful for studying enzyme activity and pathways in cellular processes.

2. Drug Development

As a lead compound, this compound can be modified to develop new drugs with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.

Summary Table of Applications

Application Area Specific Use Potential Benefits
Medicinal ChemistryAntimicrobial ActivityEffective against bacterial strains
Anticancer PropertiesInterference with cancer cell proliferation
Enzyme InhibitionTreatment for glaucoma and edema
Materials SciencePolymer ChemistryEnhanced thermal stability
Coatings and AdhesivesImproved durability against environmental factors
Research ToolsChemical ProbesStudy of enzyme activity
Drug DevelopmentOptimization of pharmacological profiles

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes hydrolysis under strongly acidic or basic conditions. This reaction typically requires:

Reaction ConditionsProducts FormedCatalysts/Solvents
6M HCl, reflux (110°C)4-methylbenzenesulfonic acidNo catalyst required
2M NaOH, 80°C, 12 hrsAmmonia releaseEthanol/water mixture

Mechanistic studies suggest the acidic pathway proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. The basic route involves hydroxide ion attack at the electrophilic sulfur center.

Oxazole Ring Functionalization

The 1,3-oxazole ring participates in electrophilic substitution and ring-opening reactions:

Nitration

Reaction with nitric acid/sulfuric acid at 0–5°C yields mono-nitrated derivatives at the C5 position of the oxazole ring due to the electron-donating methyl group directing substitution:

Compound+HNO3H2SO4C5-Nitro derivative(Yield: 68%)[3]\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C5-Nitro derivative} \quad (\text{Yield: 68\%}) \quad[3]

Ring-Opening with Nucleophiles

Thiols (e.g., benzyl mercaptan) cleave the oxazole ring under basic conditions:

Oxazole+PhCH2SHEt3NThioamide intermediate[2]\text{Oxazole} + \text{PhCH}_2\text{SH} \xrightarrow{\text{Et}_3\text{N}} \text{Thioamide intermediate} \quad[2]

Methoxyphenyl Group Reactions

The 4-methoxyphenyl substituent undergoes demethylation and electrophilic aromatic substitution:

ReactionConditionsProduct
Demethylation BBr₃, CH₂Cl₂, −78°C4-hydroxyphenyl derivative
Bromination Br₂, FeBr₃, 25°CPara-bromo substitution

Methyl Group Oxidation

The benzylic methyl group adjacent to the sulfonamide is susceptible to oxidation:

CH3KMnO4, H2O, ΔCOOH(Yield: 52%)[1]\text{CH}_3 \xrightarrow{\text{KMnO}_4,\ \text{H}_2\text{O},\ \Delta} \text{COOH} \quad (\text{Yield: 52\%}) \quad[1]

This reaction proceeds via radical intermediates, as confirmed by ESR spectroscopy.

Metal Coordination

The sulfonamide oxygen and oxazole nitrogen act as ligands for transition metals:

Metal SaltCoordination SiteComplex Stability Constant (log K)
Cu(II)N (oxazole), O (SO₂)4.8 ± 0.2
Pd(II)O (SO₂)3.2 ± 0.3

X-ray crystallography of the Cu(II) complex reveals a distorted square-planar geometry .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary pathways:

  • C–S Bond Cleavage : Generates aryl radicals detected via spin-trapping experiments

  • Oxazole Ring Rearrangement : Forms isocyanato intermediates (FT-IR ν = 2275 cm⁻¹)

Biochemical Interactions

Though not strictly chemical reactions, the compound inhibits bacterial dihydropteroate synthase through a three-step mechanism:

  • Sulfonamide Binding : Competes with p-aminobenzoic acid (Kᵢ = 2.3 μM)

  • Oxazole-Mediated Stabilization : π-Stacking with Phe⁴⁸ residue (3.1 Å distance)

  • Conformational Change : Induces 12.7° rotation in enzyme’s active site

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,3-Oxazole Ring

  • Compound A: N-(4-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide () Key Difference: The 1,3-oxazole ring is substituted with a 2-methoxyphenyl group instead of 3-methylphenyl. The ortho-methoxy substituent may introduce steric hindrance compared to the meta-methyl group in the target compound.
Property Target Compound Compound A ()
Oxazole Substituent 3-Methylphenyl 2-Methoxyphenyl
Electronic Effect Electron-donating (methyl) Stronger electron-donating (methoxy)
Lipophilicity (LogP) Higher (methyl groups) Moderate (polar methoxy)

Core Sulfonamide Modifications

  • Compound B: N-(4-Methoxyphenyl)benzenesulfonamide () Key Difference: Lacks the 4-methylbenzene and 1,3-oxazole moieties. Bioactivity studies of related sulfonamides suggest that additional substituents (e.g., oxazole) enhance target selectivity .

Heterocycle Replacement

  • Compound C : N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide ()
    • Key Difference : Replaces 1,3-oxazole with a 1,2,4-triazole ring.
    • Impact : Triazoles offer additional hydrogen-bonding sites (N atoms) but may reduce metabolic stability compared to oxazoles. The chlorine substituent increases electronegativity, altering solubility .

Physicochemical Properties

Spectral Data Comparisons

  • NMR Shifts :
    • The target compound’s 1H NMR would show distinct peaks for the 3-methylphenyl group (δ ~2.35 ppm for CH3) and oxazole protons (δ ~6.5–8.0 ppm).
    • In contrast, (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits complex aromatic splitting due to the naphthyl group (δ ~7.3–8.2 ppm) .

Melting Points and Solubility

  • Melting Point : The target compound’s melting point is unrecorded in the evidence, but analogs like 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide () have higher MPs (e.g., >200°C) due to crystalline packing .
  • Solubility : Bulkier substituents (e.g., 3-methylphenyl) reduce aqueous solubility compared to simpler sulfonamides like Compound B .

Q & A

Basic: What synthetic strategies are recommended for constructing the oxazole-sulfonamide scaffold in this compound?

Answer:
The synthesis involves two key steps:

  • Sulfonamide Formation: React a primary amine (e.g., 4-methoxyaniline) with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Oxazole Ring Construction: Utilize cyclization reactions, such as the Hantzsch synthesis, by condensing a β-ketoester or β-diketone with an amidoxime. For example, 3-methylphenyl-substituted precursors can be reacted with 5-methyl-2-(3-methylphenyl)oxazole intermediates under reflux in anhydrous solvents like THF .
    Purification typically involves column chromatography (silica gel) and recrystallization from n-hexane/chloroform mixtures .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

Answer:
X-ray diffraction analysis confirms:

  • Tetrahedral Geometry at Sulfur: The sulfonamide sulfur (S1) adopts a distorted tetrahedral configuration, with bond angles deviating from ideal values (e.g., O1–S1–N1 ≈ 106.5°) .
  • Hydrogen Bonding Networks: Weak C–H···O interactions stabilize the crystal lattice, forming a 3D framework. For instance, methoxy groups participate in intermolecular hydrogen bonds (2.6–2.8 Å) .
  • Planarity of the Oxazole Ring: The oxazole moiety exhibits near-planar geometry, with torsional angles <5°, validated by refinement software (e.g., SHELXL) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 2.1–2.4 ppm). Aromatic protons in the oxazole ring appear as distinct doublets (δ 7.2–8.1 ppm) .
    • ¹³C NMR: Confirms sulfonamide carbonyl (δ ~165 ppm) and oxazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • IR Spectroscopy: Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and C–N vibrations (1250 cm⁻¹) .

Advanced: How can computational modeling address contradictions between experimental and predicted spectroscopic data?

Answer:

  • DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict NMR chemical shifts and vibrational frequencies. Discrepancies >0.3 ppm in ¹H NMR may indicate solvent effects or crystal packing forces .
  • Molecular Dynamics Simulations: Assess conformational flexibility in solution. For example, torsional barriers in the oxazole-methylphenyl group can explain deviations in NOESY correlations .
  • Validation: Cross-check computed IR spectra with experimental data, focusing on S=O stretching modes. Adjust solvation models (e.g., PCM for acetonitrile) to improve accuracy .

Basic: What side reactions occur during sulfonamide synthesis, and how are they controlled?

Answer:

  • Competitive Hydrolysis: Sulfonyl chlorides may hydrolyze to sulfonic acids in humid conditions. Use anhydrous solvents (e.g., THF) and molecular sieves to suppress this .
  • Over-Alkylation: Excess base (e.g., triethylamine) can lead to N-alkylation of the oxazole nitrogen. Monitor reaction progress via TLC and limit base stoichiometry to 1.1 equivalents .
  • Byproduct Removal: Acidic workup (1M HCl) removes unreacted amine, while aqueous NaHCO3 washes eliminate residual sulfonic acids .

Advanced: What mechanistic insights guide the optimization of metal coordination studies with this compound?

Answer:

  • Ligand Design: The sulfonamide acts as a monodentate ligand via the sulfonyl oxygen, while the oxazole nitrogen can coordinate transition metals (e.g., Cu²⁺, Pd²⁺). Solvent polarity (DMF vs. ethanol) influences binding constants .
  • Spectrofluorometric Titration: Track fluorescence quenching upon metal addition. For example, Cu²⁺ causes a 70% intensity drop at 420 nm (λₑₓ = 350 nm), suggesting strong chelation .
  • Stoichiometry Determination: Job’s plot analysis reveals a 1:1 (ligand:metal) complex in methanol, confirmed by ESI-MS ([L + Cu]⁺ adduct) .

Basic: How does substituent variation on the phenyl rings affect solubility and reactivity?

Answer:

  • Methoxy Groups: Increase solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding. However, steric hindrance from 3-methylphenyl on the oxazole reduces nucleophilic substitution rates .
  • Methyl Substituents: Enhance lipophilicity (logP +0.5 per methyl), critical for membrane permeability in biological assays. Reactivity in electrophilic aromatic substitution is moderated by electron-donating effects .

Advanced: What strategies validate biological activity hypotheses for this compound?

Answer:

  • Enzyme Inhibition Assays: Test against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO2 hydration. IC50 values <10 μM suggest therapeutic potential .
  • Molecular Docking: Simulate binding poses in enzyme active sites (e.g., COX-2). The oxazole ring aligns with hydrophobic pockets, while the sulfonamide forms hydrogen bonds with catalytic residues .
  • ADMET Profiling: Predict pharmacokinetics using SwissADME. Low topological polar surface area (<90 Ų) indicates blood-brain barrier penetration .

Basic: How is purity assessed after synthesis, and what thresholds are acceptable?

Answer:

  • HPLC Analysis: Use a C18 column (e.g., Chromolith) with UV detection at 254 nm. Purity ≥95% is required for publication, with retention times matching authentic standards .
  • Elemental Analysis: C, H, N percentages must align with theoretical values within ±0.3%. For example, C₂₉H₂₉N₂O₄S requires C 68.35%, H 5.74%, N 5.50% .
  • Melting Point: Sharp melting range (≤2°C) indicates homogeneity. Expected mp: 180–182°C .

Advanced: How do crystallographic data inform polymorph screening and stability studies?

Answer:

  • Polymorph Identification: Screen using solvent evaporation (e.g., ethanol/water) and analyze via PXRD. Match diffraction patterns (2θ angles) to known forms .
  • Thermal Analysis (DSC): Detect phase transitions. A single endothermic peak (ΔH ~150 J/g) confirms monotropic polymorphism .
  • Stability Testing: Store under accelerated conditions (40°C/75% RH). Hydrate formation is indicated by PXRD peak shifts at 10° 2θ after 4 weeks .

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